molecular formula C13H12F3N3O4 B14051418 1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B14051418
M. Wt: 331.25 g/mol
InChI Key: ABAVOHZXAXTHBN-UHFFFAOYSA-N
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Description

1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzodiazepine core using a mixture of concentrated nitric acid and sulfuric acid.

    Addition of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through acylation using trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethylation: The final step involves the ethylation of the benzodiazepine core using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or alcohols, Lewis acid catalysts

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products

    Reduction: Formation of 1-ethyl-7-amino-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

    Substitution: Formation of various acyl-substituted derivatives

    Oxidation: Formation of 1-carboxy-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Scientific Research Applications

1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The nitro group may also contribute to its pharmacological activity by participating in redox reactions within the body.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Nitrazepam: Another benzodiazepine with similar pharmacological activities.

    Flunitrazepam: Known for its potent sedative effects.

Uniqueness

1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The combination of the nitro and trifluoroacetyl groups may also enhance its pharmacological profile compared to other benzodiazepines.

Properties

Molecular Formula

C13H12F3N3O4

Molecular Weight

331.25 g/mol

IUPAC Name

1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C13H12F3N3O4/c1-2-18-10-4-3-9(19(22)23)5-8(10)6-17(7-11(18)20)12(21)13(14,15)16/h3-5H,2,6-7H2,1H3

InChI Key

ABAVOHZXAXTHBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C(F)(F)F

Origin of Product

United States

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